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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of M-525, a first-
in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage
Leukemia (MLL) protein-protein interaction, in in vivo mouse models of leukemia.[1][2][3][4][5]
This document also includes data on related reversible menin-MLL inhibitors, MI-463 and MI-
503, for comparative purposes.

Mechanism of Action

M-525 and its related compounds target the critical interaction between menin and MLL fusion
proteins, which are oncogenic drivers in a significant portion of acute leukemias.[1][2] In
leukemias with MLL gene rearrangements, the resulting MLL fusion protein requires interaction
with menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1,
which are essential for leukemogenesis.[6][7] By inhibiting the menin-MLL interaction, these
compounds disrupt the recruitment of the MLL fusion protein complex to chromatin, leading to
the downregulation of these target genes, cell differentiation, and apoptosis in MLL-rearranged
leukemia cells.[6][7] M-525 is distinguished by its irreversible binding to menin, which is
hypothesized to provide a more sustained and potent anti-leukemic effect compared to
reversible inhibitors.[1][2]

Caption: M-525 irreversibly inhibits the Menin-MLL interaction.
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Quantitative Data Summary

The following tables summarize the in vivo data for M-525 and the related reversible inhibitors
MI-463 and MI-503 from preclinical mouse models of MLL-rearranged leukemia.

Table 1: In Vivo Efficacy of Menin-MLL Inhibitors in Mouse Models
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Table 2: Pharmacokinetic Parameters of Reversible Menin-MLL Inhibitors in Mice

Administration Oral Bioavailability
Compound Dose

Route (%)

Oral (p.0.)/ 30 mg/kg (p.o.), 15
MI-463 (p-0) okg (p.o) ~45%][8]

Intravenous (1V) mg/kg (1V)

Oral (p.0.)/ 30 mg/kg (p.o.), 15
MI-503 (p-0) ohg (p.o) ~75%][8]

Intravenous (1V) mg/kg (IV)

Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model of
MLL-Rearranged Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using the MV4-
11 human leukemia cell line and subsequent treatment with a menin-MLL inhibitor.

Materials:

MV4-11 human biphenotypic B myelomonocytic leukemia cells

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), female, 6-8 weeks old

Matrigel

Phosphate-buffered saline (PBS), sterile

M-525, MI-463, or MI-503

Vehicle for drug formulation (e.g., 25% DMSO, 25% PEG400, 50% PBS)[10][11]
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o Calipers for tumor measurement
¢ Syringes and needles for injection
Procedure:

o Cell Preparation: Culture MV4-11 cells according to standard protocols. On the day of
injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 108 cells/mL.
Mix the cell suspension 1:1 with Matrigel on ice.

o Tumor Cell Implantation: Subcutaneously inject 100 uL of the cell/Matrigel suspension
(containing 1 x 107 cells) into the right flank of each mouse.[12]

e Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors
are palpable, measure their dimensions using calipers. Calculate tumor volume using the
formula: Volume = (length x width?) / 2.[12]

» Randomization and Treatment Initiation: When the mean tumor volume reaches
approximately 100-150 mms3, randomize the mice into treatment and control groups.[12]

e Drug Preparation and Administration: Prepare the drug formulation on the day of
administration. For example, dissolve the inhibitor in a vehicle of 25% DMSO, 25% PEG400,
and 50% PBS.[10][11] Administer the drug or vehicle control via the desired route (e.g.,
intraperitoneal injection) at the specified dosage and schedule (see Table 1).

» Efficacy Evaluation: Continue to measure tumor volumes and body weights twice weekly.[12]

e Endpoint: The study can be concluded when the mean tumor volume in the control group
reaches a predetermined size (e.g., 2000 mm3) or after a specified treatment duration.[12] At
the endpoint, tumors and other tissues can be harvested for further analysis (e.g., gene
expression analysis of HOXA9 and MEIS1).

Caption: Experimental workflow for a subcutaneous xenograft mouse model.

Protocol 2: Bone Marrow Transplantation Mouse Model
of MLL-Rearranged Leukemia
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This protocol outlines the generation of a more systemic model of MLL-rearranged leukemia via
bone marrow transplantation.

Materials:

e Donor mice with MLL-AF9 induced leukemia

e Recipient C57BL/6 mice, 6-8 weeks old

» Sterile PBS

o Syringes and needles for injection and bone marrow harvesting
e M-525, MI-463, or MI-503

» Vehicle for oral gavage

Procedure:

e Leukemic Cell Isolation: Euthanize donor mice harboring MLL-AF9 leukemia and harvest
bone marrow cells from the femurs and tibias under sterile conditions.

e Cell Transplantation: Inject a known number of leukemic cells (e.g., 1 x 10°) intravenously
into recipient mice.

o Treatment Initiation: Begin treatment at a specified time point post-transplantation (e.g., 5
days) to allow for disease establishment.[8]

e Drug Administration: Administer the menin-MLL inhibitor or vehicle control via oral gavage at
the predetermined dosage and schedule (see Table 1).

 Survival Monitoring: Monitor the mice daily for signs of leukemia progression and record
survival data.

e Analysis: At the time of euthanasia, peripheral blood, bone marrow, and spleen can be
collected to assess leukemic burden by flow cytometry or other methods.[8]
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Disclaimer: These protocols are intended as a general guide. Researchers should optimize
experimental conditions based on their specific research goals and in accordance with their
institution's animal care and use committee guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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